molecular formula C12H30Si2Te B14419694 1,3-Di-tert-butyl-1,1,3,3-tetramethyldisilatellurane CAS No. 80594-86-1

1,3-Di-tert-butyl-1,1,3,3-tetramethyldisilatellurane

Cat. No.: B14419694
CAS No.: 80594-86-1
M. Wt: 358.1 g/mol
InChI Key: CAVAEBYVTLUQIF-UHFFFAOYSA-N
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Description

1,3-Di-tert-butyl-1,1,3,3-tetramethyldisilatellurane is a unique organosilicon compound characterized by its two silicon atoms bonded to tellurium, with tert-butyl and methyl groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Di-tert-butyl-1,1,3,3-tetramethyldisilatellurane typically involves the reaction of tert-butyl and methyl-substituted silicon compounds with tellurium reagents under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,3-Di-tert-butyl-1,1,3,3-tetramethyldisilatellurane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form tellurium oxides.

    Reduction: Reduction reactions can convert it back to its elemental forms.

    Substitution: Substitution reactions can replace the tert-butyl or methyl groups with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or other peroxides.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Halogenating agents like chlorine or bromine.

Major Products

The major products of these reactions include various tellurium and silicon-containing compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1,3-Di-tert-butyl-1,1,3,3-tetramethyldisilatellurane has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other organosilicon and organotellurium compounds.

    Materials Science: Investigated for its potential use in the development of advanced materials with unique electronic and optical properties.

    Biology and Medicine: Explored for its potential biological activity and as a tool for studying silicon and tellurium interactions in biological systems.

    Industry: Utilized in the production of specialized coatings and as a catalyst in certain chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    1,3-Di-tert-butylbenzene: Another organosilicon compound with similar tert-butyl groups but different core structure.

    1,3-Di-tert-butylimidazolium tetrafluoroborate: A compound with tert-butyl groups and imidazolium core, used in different applications.

Uniqueness

1,3-Di-tert-butyl-1,1,3,3-tetramethyldisilatellurane is unique due to its combination of silicon and tellurium atoms, which imparts distinct chemical properties and reactivity. Its structure allows for specific interactions that are not possible with other similar compounds, making it valuable for specialized applications in research and industry.

Properties

80594-86-1

Molecular Formula

C12H30Si2Te

Molecular Weight

358.1 g/mol

IUPAC Name

tert-butyl-[tert-butyl(dimethyl)silyl]tellanyl-dimethylsilane

InChI

InChI=1S/C12H30Si2Te/c1-11(2,3)13(7,8)15-14(9,10)12(4,5)6/h1-10H3

InChI Key

CAVAEBYVTLUQIF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)[Te][Si](C)(C)C(C)(C)C

Origin of Product

United States

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